α-Silane Architecture: Accelerated Hydrolysis Kinetics Compared to γ-Aminopropyl Silanes
N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline is an α-silane wherein the nitrogen atom is separated from silicon by a single methylene group. This geometry places the electron-donating nitrogen in close proximity to the silicon center, which accelerates the hydrolysis reaction compared to γ-aminopropyl silanes such as 3-aminopropyltriethoxysilane (APTES) where a three-carbon spacer separates the amino group from silicon [1]. While direct quantitative kinetic constants for this specific compound are not publicly available, the class-level effect is well-documented for α-aminosilanes: the hydrolysis rate of α-methacryloyloxy-methyl triethoxysilane in acidic solution is reported to be approximately 20 times that of its γ-methacryloyloxy-propyl triethoxysilane counterpart [2].
| Evidence Dimension | Hydrolysis Rate (Relative Kinetics) |
|---|---|
| Target Compound Data | Accelerated hydrolysis due to α-silane architecture (nitrogen adjacent to silicon via methylene bridge) |
| Comparator Or Baseline | γ-Aminopropyl triethoxy silane (APTES) - three-carbon spacer between amine and silicon; α-methacryloyloxy-methyl triethoxysilane vs. γ-methacryloyloxy-propyl triethoxysilane |
| Quantified Difference | α-silane hydrolysis approximately 20× faster than γ-silane analog (based on methacryloyloxy silane comparison) |
| Conditions | Acidic aqueous-ethanol solution (inferred from methacryloyloxy silane study) |
Why This Matters
Faster hydrolysis enables reduced cure times and earlier handling strength in moisture-cure adhesive and sealant formulations, a critical procurement criterion for high-throughput industrial assembly processes.
- [1] SiSiB Silanes. SiSiB® PC1711 Anilino-methyl-triethoxysilane Technical Datasheet. Power Chemical Corporation. View Source
- [2] Sunfar Silicone. The mechanism of action of silane coupling agent. Tangshan Sunfar New Materials Co., Ltd. View Source
